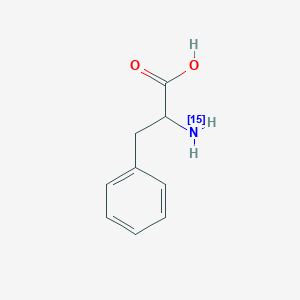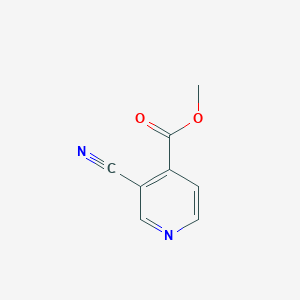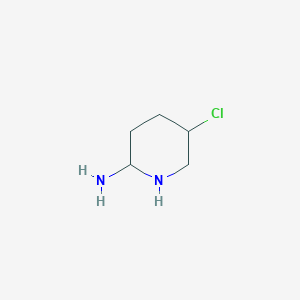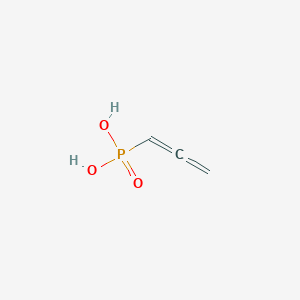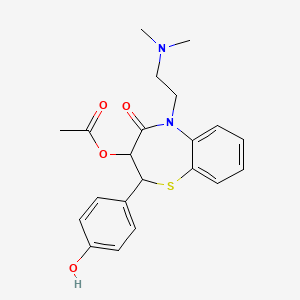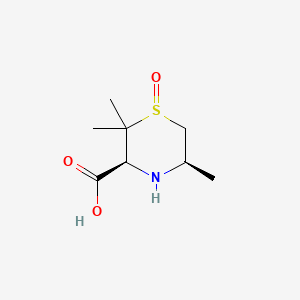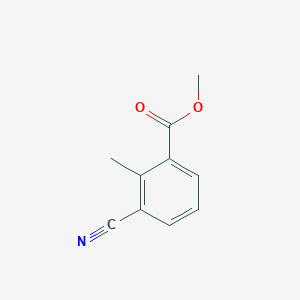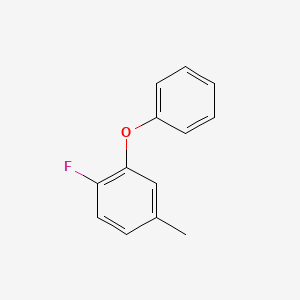
1-Fluoro-4-méthyl-2-phénoxybenzène
Vue d'ensemble
Description
1-Fluoro-4-methyl-2-phenoxybenzene is a chemical compound with the molecular formula C13H11FO . It is also known as 4-FLUORO-3-(PHENOXY)TOLUENE .
Molecular Structure Analysis
The molecular structure of 1-Fluoro-4-methyl-2-phenoxybenzene consists of 13 carbon atoms, 11 hydrogen atoms, and 1 fluorine atom .Applications De Recherche Scientifique
J’ai effectué une recherche sur les applications de recherche scientifique du « 1-Fluoro-4-méthyl-2-phénoxybenzène », mais malheureusement, les informations disponibles sont limitées et ne fournissent pas d’applications détaillées pour ce composé. Les résultats de la recherche comprennent principalement des informations sur les fournisseurs et les propriétés chimiques de base .
Mécanisme D'action
The mechanism of action of 1-Fluoro-4-methyl-2-phenoxybenzene is not well understood. However, it is known that 1-Fluoro-4-methyl-2-phenoxybenzene can interact with a variety of biological molecules, such as proteins, nucleic acids, and enzymes. 1-Fluoro-4-methyl-2-phenoxybenzene can bind to proteins, forming a complex that can alter the structure and function of the protein. It can also interact with nucleic acids, forming a complex that can alter the structure and function of the nucleic acid. Finally, 1-Fluoro-4-methyl-2-phenoxybenzene can interact with enzymes, altering their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-Fluoro-4-methyl-2-phenoxybenzene are not well understood. However, it is known that 1-Fluoro-4-methyl-2-phenoxybenzene can interact with a variety of biological molecules, such as proteins, nucleic acids, and enzymes, and can alter their structure and function. 1-Fluoro-4-methyl-2-phenoxybenzene has also been shown to have an effect on the activity of enzymes involved in the metabolism of drugs and other compounds.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-Fluoro-4-methyl-2-phenoxybenzene in laboratory experiments include its availability, its relatively low cost, and its stability. 1-Fluoro-4-methyl-2-phenoxybenzene is widely available and can be easily synthesized from a variety of starting materials. It is also relatively inexpensive compared to other compounds used in laboratory experiments. Finally, 1-Fluoro-4-methyl-2-phenoxybenzene is stable and does not decompose easily, making it suitable for use in long-term experiments.
The main limitation of using 1-Fluoro-4-methyl-2-phenoxybenzene in laboratory experiments is its lack of specificity. 1-Fluoro-4-methyl-2-phenoxybenzene can interact with a variety of biological molecules, and its effects on those molecules may not be specific. This can make it difficult to interpret the results of laboratory experiments involving 1-Fluoro-4-methyl-2-phenoxybenzene.
Orientations Futures
There are a number of potential future directions for research involving 1-Fluoro-4-methyl-2-phenoxybenzene. For example, further research could be conducted to better understand the mechanism of action of 1-Fluoro-4-methyl-2-phenoxybenzene, as well as its biochemical and physiological effects. Additionally, further research could be conducted to develop methods for using 1-Fluoro-4-methyl-2-phenoxybenzene in specific laboratory experiments, such as those involving the study of proteins or enzymes. Finally, further research could be conducted to develop new synthetic methods for the synthesis of 1-Fluoro-4-methyl-2-phenoxybenzene and other fluorinated compounds.
Propriétés
IUPAC Name |
1-fluoro-4-methyl-2-phenoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FO/c1-10-7-8-12(14)13(9-10)15-11-5-3-2-4-6-11/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILKFYEKKPVEUOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)F)OC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90558101 | |
| Record name | 1-Fluoro-4-methyl-2-phenoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90558101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
74483-53-7 | |
| Record name | 1-Fluoro-4-methyl-2-phenoxybenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=74483-53-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Fluoro-4-methyl-2-phenoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90558101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2-(Bromomethyl)phenyl]acetic acid](/img/structure/B1601732.png)
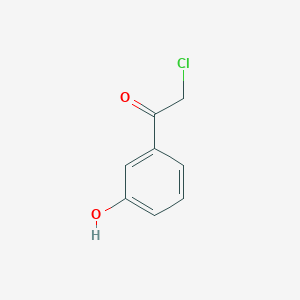

![N-(carboxymethyl)-N-[2-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)ethyl]-Glycine](/img/structure/B1601736.png)
